molecular formula C11H12N2O2 B2575398 1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- CAS No. 916075-96-2

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-

Cat. No.: B2575398
CAS No.: 916075-96-2
M. Wt: 204.229
InChI Key: RKFFMBLKMOKZJA-UHFFFAOYSA-N
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Description

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities. This compound features a benzimidazole core with a carboxylic acid group at the 7th position and an isopropyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. One efficient method is the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology, which provides high yields and mild reaction conditions .

Industrial Production Methods

Industrial production methods often involve the use of large-scale reactors and optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents like methanol or chloroform.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing groups, while substitution reactions can produce halogenated benzimidazoles.

Scientific Research Applications

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For example, in cancer therapy, it may inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 2nd position and the carboxylic acid group at the 7th position allows for unique interactions and reactivity compared to other benzimidazole derivatives.

Biological Activity

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-
  • Molecular Formula : C11H12N2O2
  • CAS Number : 916075-96-2

This compound features a benzimidazole core with a carboxylic acid functional group and an isopropyl substituent, which may influence its biological interactions.

Biological Activity Overview

Benzimidazole derivatives are recognized for a wide range of biological activities, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Potential to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antiviral : Activity against several viruses by disrupting their replication processes.
  • Anti-inflammatory : Reduction of inflammatory responses in various conditions.

Table 1: Summary of Biological Activities of Benzimidazole Derivatives

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of cell wall synthesis or protein synthesis
AnticancerInduction of apoptosis and inhibition of cell proliferation
AntiviralInterference with viral replication
Anti-inflammatoryModulation of cytokine production

The biological activity of 1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- is attributed to its ability to interact with specific molecular targets within cells.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival and proliferation of pathogens and cancer cells.
  • Receptor Binding : It can bind to various receptors, altering signal transduction pathways that influence cellular responses.
  • Microtubule Interaction : Similar to other benzimidazoles, it may disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells and affecting motility in parasites.

Case Studies

Recent studies have highlighted the efficacy of benzimidazole derivatives in various biological contexts:

  • Anticancer Studies : A study demonstrated that derivatives similar to 1H-Benzimidazole-7-carboxylic acid exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The mechanism involved apoptosis induction through the mitochondrial pathway .
  • Antimicrobial Efficacy : Research indicated that this compound showed potent activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Properties

IUPAC Name

2-propan-2-yl-1H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-6(2)10-12-8-5-3-4-7(11(14)15)9(8)13-10/h3-6H,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFFMBLKMOKZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=CC=C2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A slurry of 2,3-diaminobenzoic acid methyl ester (21.5 g, 0.13 mol) and isobutyric acid (36.2 mL, 0.39 mol) in aqueous hydrochloric acid (4M, 210 mL) was stirred under reflux for 24 h to afford a homogenous solution. The solution was cooled to 10° C. and the pH raised to 3.5 using aqueous sodium hydroxide solution (4M, approx. 210 mL), while maintaining the temperature below 30° C. The reaction mixture was stirred at room temperature for 2 h, cooled to 10° C., and the resultant precipitate filtered off. The solid cake was transferred to a beaker and acetonitrile (300 mL) was added. The slurry was stirred at room temperature for 1 h then and filtered to afford a grey solid. The solid was dried under vacuum to afford the title intermediate (23 g, 0.11 mol, 87%). (m/z): [M+H]+ calcd for C11H12N2O2 calcd. 205.09. found 205.3. 1H NMR (300 MHz, DMSO-d6): δ (ppm) 1.27 (d, 6H), 3.39 (m, 1H), 7.29 (t, 1H), 7.78 (m, 2H).
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
36.2 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step Two
Yield
87%

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